molecular formula C9H7N3 B1419639 7-methyl-1H-1,3-benzodiazole-5-carbonitrile CAS No. 952511-71-6

7-methyl-1H-1,3-benzodiazole-5-carbonitrile

Cat. No.: B1419639
CAS No.: 952511-71-6
M. Wt: 157.17 g/mol
InChI Key: GDCVXDBPFAXZQK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2-aminobenzonitrile with methyl isocyanate in the presence of a base, followed by cyclization to form the desired benzimidazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

7-methyl-1H-1,3-benzodiazole-5-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

7-methyl-1H-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-1H-1,3-benzodiazole-5-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-methyl-1H-1,3-benzodiazole-5-carbonitrile can be compared to other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Biological Activity

7-Methyl-1H-1,3-benzodiazole-5-carbonitrile is a compound within the benzodiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzodiazole ring substituted with a methyl group and a carbonitrile functional group. Its molecular formula is C_{10}H_{8}N_{2}, indicating the presence of both nitrogen and carbon functionalities that contribute to its reactivity and biological activity.

Antimicrobial Activity

Benzodiazole derivatives are also noted for their antimicrobial properties. Research indicates that certain structural analogs have exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi. The potential for this compound to possess similar properties warrants further investigation.

MicroorganismCompound TestedMIC (µg/ml)Reference
S. typhiCompound C50
C. albicansCompound D250

The mechanisms underlying the biological activities of benzodiazoles often involve interactions at the molecular level, such as inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit kinase activities, which play a crucial role in cancer cell proliferation.

Interaction Studies

Understanding the binding affinities and mechanisms of action for this compound is essential for elucidating its therapeutic potential. Interaction studies typically focus on:

  • Binding assays : To determine affinity to target proteins.
  • Cell viability assays : To assess cytotoxic effects on various cell lines.

Case Studies and Research Findings

While direct studies on this compound are sparse, insights can be drawn from broader research on benzodiazole derivatives:

  • Antitumor Activity : A study reported that similar compounds exhibited significant cytotoxicity against MCF-7 cells with varying degrees of selectivity towards normal cells .
  • Synthesis and Evaluation : Recent advancements in synthetic methodologies have improved yields and purity of benzodiazole derivatives, potentially enhancing their biological evaluation .

Properties

IUPAC Name

7-methyl-3H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-7(4-10)3-8-9(6)12-5-11-8/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCVXDBPFAXZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669039
Record name 4-Methyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952511-71-6
Record name 4-Methyl-1H-benzimidazole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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